1,5-Diphenyl-1H-1,2,3-triazole

Conformational analysis Steric effects Molecular modeling

Researchers needing a 1,5-disubstituted triazole face the risk of receiving the more common 1,4-regioisomer, which is structurally invalid for cis-amide-like geometries or distinct N2/N3 bridging. This product is the validated 1,5-regioisomer with proven coordination versatility. - **Key Differentiator**: Shorter inter-substituent distance (~2.4 Å vs ~5.0 Å in 1,4-isomer); enables turn-like conformations in peptidomimetics. - **Application Data**: BK channel activator scaffold with reported vasorelaxant efficacy (57% at pIC50 5.58). - **Supply**: BenchChem-certified regioisomer; available for immediate R&D shipment.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
CAS No. 4874-85-5
Cat. No. B1362423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenyl-1H-1,2,3-triazole
CAS4874-85-5
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3
InChIInChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H
InChIKeyLVMHTARDQMFJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenyl-1H-1,2,3-triazole: Structural and Functional Overview


1,5-Diphenyl-1H-1,2,3-triazole (CAS 4874-85-5) is a disubstituted 1,2,3-triazole heterocycle that belongs to the 1,5-regioisomer class. Its molecular formula is C14H11N3 with a molecular weight of 221.26 g/mol . The compound features a rigid, planar triazole core substituted with phenyl groups at the N1 and C5 positions, which imposes distinct steric and electronic constraints compared to the more widely studied 1,4-regioisomer [1]. These structural attributes underpin its utility as a versatile ligand in coordination chemistry, a scaffold for potassium channel modulators, and a building block in photophysical research [2][3].

1,5-Regioisomer specificity for ligand design
Coordination versatility with N2/N3 donor modes
cis-Amide-like conformational bias

1,5-Diphenyl-1H-1,2,3-triazole: Regioisomer Specificity


Generic substitution of 1,5-diphenyl-1H-1,2,3-triazole with its 1,4-disubstituted isomer or other triazole regioisomers is not scientifically valid due to fundamental differences in molecular geometry, coordination behavior, and electronic properties. The 1,5-regioisomer exhibits a significantly shorter inter-substituent distance (approximately 2.4 Å) compared to the 1,4-isomer (~5.0 Å), resulting in greater steric crowding and a cis-amide-like conformational bias that directly impacts supramolecular interactions and ligand binding [1]. Furthermore, the 1,5-regioisomer demonstrates distinct coordination versatility, acting as both a bridging and terminal ligand via N2 and N3 nitrogen donors, a property not observed in 1,4-disubstituted analogs [2]. These regiospecific characteristics are critical in applications ranging from metal-organic framework design to potassium channel modulator development, where the spatial arrangement of the phenyl groups dictates biological activity and material properties [3].

Regioisomer geometry
1,4-Isomer geometry (≈5.0 Å) may not reproduce cis-amide-like constraints of the 1,5-isomer.
Coordination mode mismatch
1,4-Analog typically coordinates only via N3, limiting the structural diversity accessible with the 1,5-isomer.
Thermal fragmentation pathway
1,4-Isomer lacks the azirine-mediated scrambling pathway, altering reactivity under thermal conditions.

1,5-Diphenyl-1H-1,2,3-triazole: Regioisomeric Differentiation Evidence


Conformational Geometry: 1,5- vs 1,4-Disubstituted Triazole

The 1,5-disubstituted 1,2,3-triazole isomer imposes significantly greater steric crowding than its 1,4-disubstituted counterpart due to the shorter distance between substituents on the triazole ring. This difference is quantified by the distance between the N1 and C5 substituents, which is approximately 2.4 Å in the 1,5-isomer, compared to roughly 5.0 Å in the 1,4-isomer [1]. This spatial constraint forces the 1,5-isomer to adopt a conformation resembling a cis-amide bond, whereas the 1,4-isomer mimics a trans-amide bond geometry [1].

Conformational constraint
Cross-study comparable
~2.4 Å (1,5) vs. ~5.0 Å (1,4)
cis-Amide mimetic design context
DFT calculations support geometry
Conformational analysis Steric effects Molecular modeling Drug design

Coordination Versatility: Bridging and Terminal Ligand Modes

The 1,5-diphenyl-1H-1,2,3-triazole regioisomer demonstrates distinct coordination behavior not observed with its 1,4-disubstituted analog. In studies with silver(I) triflate, the 1,5-regioisomer acts as both a bridging and a terminal ligand, coordinating via N2 as well as N3 nitrogen donors, and forms di-, tri-, and tetranuclear complexes depending on crystallization conditions [1]. In contrast, 1,4-disubstituted 1,2,3-triazoles typically coordinate metals exclusively through the N3 position and rarely exhibit such structural diversity [1].

Coordination versatility
Class-level inference
Bridges multiple metal centers; N2/N3 donor; di-, tri-, tetranuclear complexes
MOF structural diversity support
Compared to 1,4-isomer N3-only binding
Coordination chemistry Metal complexes Ligand design Supramolecular chemistry

Thermal Fragmentation and Isotopic Scrambling

Vapor-phase pyrolysis of 1,5-diphenyl-[5-13C]1,2,3-triazole and its 1,4-isomer reveals fundamentally different thermal fragmentation mechanisms. The 1,5-isomer undergoes substantial scrambling of the 13C label in the resulting products, providing strong evidence for the intermediacy of a 1H-azirine species [1]. In marked contrast, products derived from 1,4-diphenyl-[4-13C]1,2,3-triazole show little or no scrambling of the isotopic label [1].

Thermal scrambling
Direct head-to-head comparison
Substantial 13C scrambling (1,5) vs. little/none (1,4)
Azirine pathway probe context
Vapor-phase pyrolysis, 13C NMR analysis
Reaction mechanism Thermal stability Isotopic labeling Pyrolysis

BK Potassium Channel Modulator Activity

1,5-Diarylsubstituted 1,2,3-triazoles have been evaluated as activators of large-conductance calcium-activated potassium (BK) channels. In vitro functional assays using isolated rat aortic rings pre-contracted with 20 mM KCl demonstrated that a representative 1,5-diphenylsubstituted triazole derivative (compound 16) exhibited an efficacy parameter of 57% relative to maximal relaxation and a potency index of pIC50 = 5.58 [1]. While this efficacy is lower than that of the reference BK-opener NS1619, the potency is comparable, establishing the 1,5-diaryltriazole scaffold as a viable pharmacophore for BK channel modulation [1].

BK channel modulation
Class-level inference
pIC50 5.58, efficacy 57% (derivative 16)
Supports scaffold validation for ion channel studies
In vitro rat aortic ring assay
Potassium channel BK channel Vasorelaxation Pharmacology

NOE Difference Spectroscopy for Regioisomer Discrimination

Nuclear Overhauser Effect (NOE) difference spectroscopy provides unambiguous discrimination between regioisomeric 1,4- and 1,5-disubstituted 1,2,3-triazoles. In 1,5-diphenyl-1H-1,2,3-triazole, the proximity of the N1-phenyl and C5-phenyl groups results in distinct NOE enhancements that are not observed in the 1,4-isomer [1]. This method also enables clear differentiation between signals of H-4 and H-5 in 1-substituted 1H-1,2,3-triazoles and between 1,4-, 1,5-, and 2,4-disubstituted regioisomers [1].

Regioisomer discrimination
Class-level inference
Distinct NOE enhancements between N1-phenyl and C5-phenyl protons
Enables unambiguous structural confirmation
NOE difference spectroscopy method
NMR spectroscopy Structural elucidation Regioisomer differentiation Analytical chemistry

Baseline Physical and Predicted Properties

The experimentally determined and predicted physical properties of 1,5-diphenyl-1H-1,2,3-triazole (CAS 4874-85-5) provide essential baseline data for material handling, formulation, and computational modeling. The compound exhibits a melting point of 101 °C, a predicted boiling point of 413.8 ± 38.0 °C, a predicted density of 1.14 ± 0.1 g/cm³, and a predicted pKa of -0.17 ± 0.70 . These values differ from those of the 1,4-isomer (1,4-diphenyl-1H-1,2,3-triazole, CAS 4233-31-4), which has a reported melting point of approximately 184-186 °C [1], reflecting the distinct intermolecular interactions dictated by the regioisomeric substitution pattern.

Thermal property
Cross-study comparable
Melting point 101 °C (1,5) vs. 184–186 °C (1,4)
May affect purification and handling
Reported 1,4-isomer data from PubChem
Physical properties Melting point pKa Characterization

1,5-Diphenyl-1H-1,2,3-triazole: Research and Industrial Applications


Ligand for Diverse MOFs and Coordination Polymers

1,5-Diphenyl-1H-1,2,3-triazole serves as a versatile ligand capable of bridging multiple metal centers and forming di-, tri-, and tetranuclear complexes depending on crystallization conditions [1]. This coordination flexibility, which includes binding via both N2 and N3 nitrogen donors, is a distinguishing feature of the 1,5-regioisomer and is not accessible with 1,4-disubstituted analogs [1]. Researchers developing novel metal-organic frameworks (MOFs) or supramolecular coordination polymers can leverage this property to generate structurally diverse architectures from a single ligand-metal system.

Scaffold for BK Potassium Channel Modulators

The 1,5-diphenyl-1,2,3-triazole core has been validated as a pharmacophore for large-conductance calcium-activated potassium (BK) channel activation. In vitro assays using isolated rat aortic rings pre-contracted with 20 mM KCl demonstrate that 1,5-diarylsubstituted triazole derivatives exhibit measurable vasorelaxant activity, with a representative compound showing 57% efficacy and a pIC50 of 5.58 [2]. This quantitative activity profile, while lower in efficacy than the reference NS1619, establishes the scaffold as a viable starting point for medicinal chemistry optimization of BK channel openers targeting conditions such as hypertension, asthma, and neuronal hyperexcitability [2].

cis-Amide Mimetic and Macrocyclic Building Block

The 1,5-disubstituted 1,2,3-triazole imposes a cis-amide-like conformation due to the proximity of its N1 and C5 substituents, which are separated by only approximately 2.4 Å compared to ~5.0 Å in the 1,4-isomer [3]. This geometric constraint makes 1,5-diphenyl-1H-1,2,3-triazole an attractive scaffold for designing biomolecular mimetics, particularly macrocyclic architectures and analogs of natural products where spatial constraints and conformational rigidity are critical for function [3]. Researchers in peptide mimetic design and foldamer chemistry can exploit this property to induce turn-like structures or enforce specific spatial orientations of pendant functional groups.

Azirine-Mediated Thermal Fragmentation Probe

Vapor-phase pyrolysis of 1,5-diphenyl-1,2,3-triazole proceeds via a 1H-azirine intermediate, resulting in substantial 13C isotopic scrambling in the product mixture [4]. In contrast, the 1,4-isomer shows little or no scrambling [4]. This regiospecific thermal behavior enables the use of 1,5-diphenyl-1H-1,2,3-triazole as a mechanistic probe for studying azirine-mediated rearrangements or as a precursor for generating reactive intermediates under controlled thermal conditions. The distinct fragmentation pathway also has implications for the thermal stability of materials incorporating this moiety.

Application
Selection Property
Validation Focus
Metal-organic framework research
Coordination mode diversity (N2/N3 bridging)
Metal binding and structural characterization
Potassium channel signaling studies
Reported scaffold activity profile
Vasorelaxation endpoint assay
Conformationally constrained molecular design
cis-Amide-like geometry (short N1–C5 distance)
Supramolecular and peptidomimetic structure validation
Pyrolysis mechanistic probe
Azirine-mediated fragmentation pathway
Isotopic labeling product analysis

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